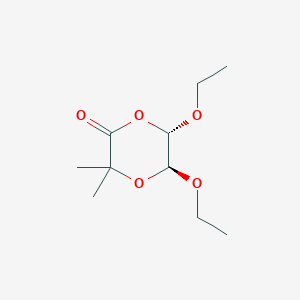
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one is an organic compound with a complex structure that includes two ethoxy groups and a dioxanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diethyl carbonate and a suitable diol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate the compound’s activity. The pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (5S,6S)-6-[®ACETOXYETH-2-YL]-PENEM-3-CARBOXYLATEPROPANE
- (5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid
Uniqueness
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one is unique due to its specific structural features, such as the presence of two ethoxy groups and a dioxanone ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.
生物活性
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The molecular formula of this compound is C12H24O6, with a molecular weight of 264.32 g/mol. The compound features a dioxane ring structure which is significant in various chemical reactions and biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate diols with aldehydes under controlled conditions. The use of catalysts such as Mont K10 has been noted to enhance yields and reaction times in related dioxane derivatives .
Antibacterial Properties
Research indicates that dioxane derivatives exhibit a broad spectrum of antibacterial activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In particular:
- Staphylococcus aureus : Minimum inhibitory concentrations (MIC) ranged from 625 to 1250 µg/mL.
- Pseudomonas aeruginosa : Significant antibacterial effects were also recorded against this pathogen .
Antifungal Properties
The compound has shown promising antifungal activity against pathogens such as Candida albicans. In vitro studies have confirmed that several dioxane derivatives possess excellent antifungal properties .
Study 1: Antibacterial Screening
In a study published in Molecules, researchers synthesized several dioxolane derivatives and tested their biological activities. Among these compounds, those structurally related to this compound exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 |
| Compound B | Escherichia coli | 1250 |
| Compound C | Pseudomonas aeruginosa | 500 |
Study 2: Antifungal Activity
Another investigation assessed the antifungal potential of dioxane derivatives against Candida albicans. Results indicated that many compounds showed effective inhibition at concentrations lower than those required for bacterial strains .
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 250 |
| Compound E | Aspergillus niger | 500 |
While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the dioxane ring may interfere with microbial cell wall synthesis or disrupt membrane integrity. This aligns with findings from related compounds that exhibit similar structural characteristics .
特性
IUPAC Name |
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-12-7-8(13-6-2)15-10(3,4)9(11)14-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLFVFPZDHRGRN-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(OC(C(=O)O1)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@H](OC(C(=O)O1)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














